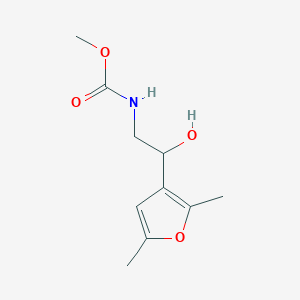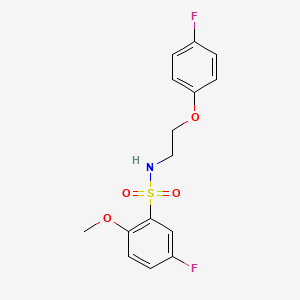
5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide, also known as GW3965, is a selective liver X receptor (LXR) agonist. It is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Fluorescent Properties and Complex Formation
Research on analogues similar to 5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide demonstrates their potential in developing specific fluorescent probes for detecting metal ions, such as zinc(II). Analogues of Zinquin ester, a specific fluorophore for zinc(II), have shown varying degrees of fluorescence upon complexing with zinc(II), indicating their utility in bioimaging and detection applications. These compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon zinc(II) addition, making them useful for studying metal ion interactions in biological systems (Kimber et al., 2003).
Corrosion Inhibition
Another application area for this class of compounds includes corrosion inhibition. Piperidine derivatives related to 5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been conducted to predict the inhibition efficiencies of these compounds, with results showing significant potential for use in protecting metal surfaces against corrosion (Kaya et al., 2016).
Anticancer Potential
Additionally, studies on derivatives of this compound have explored their anticancer effects. Novel aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer activity on various cancer cell lines, showing significant inhibitory activity, particularly against human gastric and colorectal adenocarcinoma cells. These findings suggest that modifications to the molecular structure of 5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide can lead to potent anticancer agents (Tsai et al., 2016).
Propiedades
IUPAC Name |
5-fluoro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO4S/c1-21-14-7-4-12(17)10-15(14)23(19,20)18-8-9-22-13-5-2-11(16)3-6-13/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSUXMRJAPQQBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2409904.png)
![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)
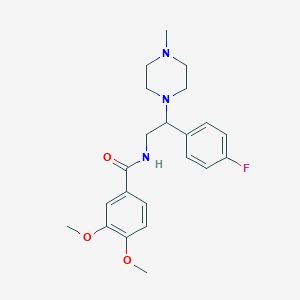
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)
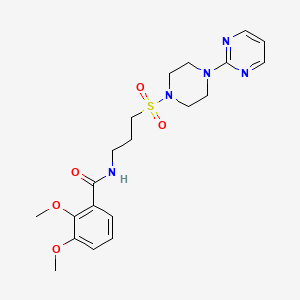
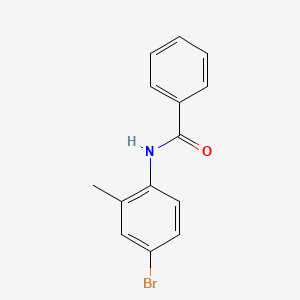
![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)

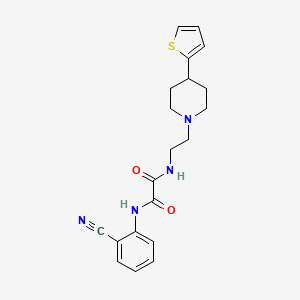
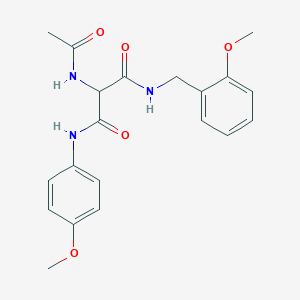
![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)
